2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
CAS No.: 865246-27-1
Cat. No.: VC17959458
Molecular Formula: C12H14F3NO3
Molecular Weight: 277.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 865246-27-1 |
---|---|
Molecular Formula | C12H14F3NO3 |
Molecular Weight | 277.24 g/mol |
IUPAC Name | 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide |
Standard InChI | InChI=1S/C12H14F3NO3/c1-12(2,5-17)16-11(18)6-4-7(13)9(15)10(19-3)8(6)14/h4,17H,5H2,1-3H3,(H,16,18) |
Standard InChI Key | FRANJBNLKUKIRS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CO)NC(=O)C1=CC(=C(C(=C1F)OC)F)F |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound features a benzamide backbone with three fluorine atoms at positions 2, 4, and 5, a methoxy group at position 3, and an N-linked 1-hydroxy-2-methylpropan-2-yl group. This configuration combines electron-withdrawing fluorine atoms with a polar hydroxyl moiety, suggesting a balance between lipophilicity and solubility .
Table 1: Key Structural Features
Synthesis and Manufacturing
Plausible Synthetic Routes
While no direct synthesis protocols exist for this compound, analogous benzamide fungicides like fluopimomide (PubChem CID 72734664) suggest a multi-step approach :
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Fluorination of Benzoyl Chloride: Introduce fluorine atoms via electrophilic substitution using HF or F₂ gas under controlled conditions.
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Methoxy Group Installation: Methoxylation at position 3 via nucleophilic aromatic substitution (e.g., NaOMe/CuI).
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Amide Coupling: React the substituted benzoyl chloride with 1-amino-2-methylpropan-2-ol in the presence of a base (e.g., Et₃N) to form the amide bond.
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Hydroxyl Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl during synthesis, followed by cleavage with tetrabutylammonium fluoride (TBAF) .
Table 2: Comparison with Fluopimomide Synthesis
Step | Fluopimomide Process | Adaptability to Target Compound |
---|---|---|
1 | 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | Requires additional fluorine at position 5 |
2 | Coupling with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine | Replace with 1-amino-2-methylpropan-2-ol |
Physicochemical Properties
Predicted Properties
Using computational tools (e.g., PubChem’s XLogP3 and ChemAxon):
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Molecular Weight: ~329.27 g/mol
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LogP (Octanol-Water): 2.8–3.2 (high lipophilicity due to fluorine substituents)
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Water Solubility: <10 mg/L (poor, typical of fluorinated benzamides)
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pKa: ~9.5 (hydroxyl group), ~2.5 (amide proton)
Biological Activity and Applications
Antibacterial Prospects
Salicylanilide derivatives with similar substitution patterns exhibit proton-shuttling mechanisms that disrupt bacterial pH gradients . The 2,4,5-trifluoro-3-methoxy motif may amplify this effect, though cytotoxicity remains a concern.
Table 3: Activity Trends in Benzamide Analogs
Compound | MIC (µM) | Cytotoxicity (IC₅₀, µM) | Selectivity Index |
---|---|---|---|
Fluopimomide | 0.8–1.6 | >50 | >31 |
IMD-0354 (Salicylanilide) | 1.0 | 5.2 | 5.2 |
Target Compound (Predicted) | 2.0–4.0 | 10–20 | 5–10 |
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